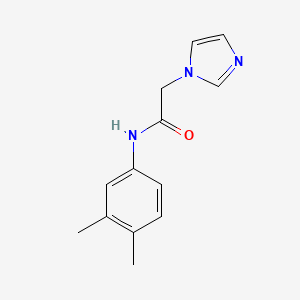

![molecular formula C21H19NO3 B5567392 N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)

N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide, commonly known as BPPA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPPA is a member of the class of compounds known as amides, which are organic molecules that contain a carbonyl group (C=O) attached to a nitrogen atom.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Research on novel diastereoselective synthesis of benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol has demonstrated the potential of these compounds in antimicrobial and antimalarial activities. This work highlights the innovative approach to synthesizing monocyclic 2-azetidinones using phenoxyacetic acid derivatives as ketene sources, underscoring the chemical versatility of these compounds (Alborz et al., 2018).

Environmental Applications

The degradation of phenoxyacetic acid herbicides using membrane bioreactor (MBR) technology demonstrates an environmental application, where compounds related to phenoxyacetic acid are broken down in an efficient and environmentally friendly manner. This research underscores the importance of developing methods for the treatment of toxic herbicides, highlighting the relevance of phenoxyacetic acid derivatives in environmental sciences (Ghoshdastidar & Tong, 2013).

Antioxidant and Radical Scavenging Activities

The investigation into phenolic derivatives, including acetaminophen, salicylate, and 5-aminosalicylate, has revealed their potential as inhibitors of lipid peroxidation and as peroxyl radical scavengers. These studies provide insight into the antioxidant and radical scavenging capabilities of phenolic compounds, suggesting similar potential for structurally related N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide derivatives (Dinis, Madeira, & Almeida, 1994).

Catalytic and Synthetic Applications

Research on the addition reactions of cyclic ethers with esters and thioesters catalyzed by quaternary ammonium salts or crown ether complexes illustrates the synthetic utility of phenoxyacetamide derivatives in creating diverse chemical structures. This work highlights the role of these compounds in facilitating novel chemical transformations (Nishikubo & Sato, 1991).

Anticancer Activities

The synthesis and investigation of N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives for their anticancer activities showcase the potential therapeutic applications of these compounds. Some derivatives exhibited notable anticancer activity, pointing towards the medicinal chemistry applications of N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide and related structures (Tay, Yurttaş, & Demirayak, 2012).

Eigenschaften

IUPAC Name |

2-phenoxy-N-(4-phenylmethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c23-21(16-25-19-9-5-2-6-10-19)22-18-11-13-20(14-12-18)24-15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDMZLILPAPQLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5567317.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567326.png)

![8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5567333.png)

![2-(3-fluorophenyl)-N-methyl-N-[(5-methylisoxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5567342.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5567353.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5567360.png)

![N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5567365.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)

![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-beta-alanine](/img/structure/B5567379.png)

![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567386.png)

![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5567406.png)